molecular formula C12H14O3 B12537802 Methyl 2-(2-propionylphenyl)acetate

Methyl 2-(2-propionylphenyl)acetate

Cat. No.: B12537802
M. Wt: 206.24 g/mol
InChI Key: JHUOJIRYOFXTBX-UHFFFAOYSA-N
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Description

Methyl 2-(2-propionylphenyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a propionyl group attached to a phenyl ring, which is further connected to an acetate group. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-propionylphenyl)acetate can be achieved through the direct acyl-alkylation of arynes. One documented method involves the use of cesium fluoride as a catalyst in a reaction with methyl acetoacetate and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in acetonitrile at elevated temperatures . The reaction mixture is refluxed, and the product is purified through flash chromatography.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-propionylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the propionyl group to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for reducing esters to alcohols.

    Substitution: Reagents like bromine or chlorine can be used for halogenation of the phenyl ring.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated aromatic compounds.

Scientific Research Applications

Methyl 2-(2-propionylphenyl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-propionylphenyl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-acetylphenyl)acetate
  • Ethyl 2-(2-propionylphenyl)acetate
  • Methyl 2-(2-benzoylphenyl)acetate

Uniqueness

Methyl 2-(2-propionylphenyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its propionyl group offers different reactivity compared to acetyl or benzoyl groups, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2-propanoylphenyl)acetate

InChI

InChI=1S/C12H14O3/c1-3-11(13)10-7-5-4-6-9(10)8-12(14)15-2/h4-7H,3,8H2,1-2H3

InChI Key

JHUOJIRYOFXTBX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1CC(=O)OC

Origin of Product

United States

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